molecular formula C27H24N2O4S2 B11613221 Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11613221
M. Wt: 504.6 g/mol
InChI Key: XTWYJRMTBNLYFV-UHFFFAOYSA-N
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Description

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Amide Bond: The amide bond is formed by reacting the thiophene derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves esterification to introduce the ethyl ester functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-ethylthiophene and 2-ethyl-5-methylthiophene share the thiophene ring structure.

    Phenylthiophene Esters: Compounds like ethyl 2-phenylthiophene-3-carboxylate are structurally similar but lack the amide and additional phenyl groups.

Uniqueness

Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C27H24N2O4S2/c1-3-33-27(32)22-20(18-8-5-4-6-9-18)16-35-26(22)29-24(28-25(31)21-10-7-15-34-21)23(30)19-13-11-17(2)12-14-19/h4-16,24,29H,3H2,1-2H3,(H,28,31)

InChI Key

XTWYJRMTBNLYFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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